3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide
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Overview
Description
3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, an oxan-4-yl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluorobenzoic acid with oxan-4-ylamine under appropriate conditions to form the amide bond.
Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiophen-2-ylmethyl halide reacts with the amide nitrogen.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features may make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes involving its molecular targets.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms may enhance binding affinity through hydrogen bonding or electrostatic interactions. The oxan-4-yl and thiophen-2-ylmethyl groups may contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the oxan-4-yl and thiophen-2-ylmethyl groups.
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the fluorine atoms on the benzene ring.
Uniqueness
3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its structural features, which may confer specific properties such as enhanced binding affinity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-difluoro-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c18-15-4-3-12(10-16(15)19)17(21)20(11-14-2-1-9-23-14)13-5-7-22-8-6-13/h1-4,9-10,13H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKCWLLBALRKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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